molecular formula C23H23N5O4S B2782685 Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate CAS No. 893273-35-3

Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate

Cat. No.: B2782685
CAS No.: 893273-35-3
M. Wt: 465.53
InChI Key: JPSQHJFASXXQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused [1,2,3]triazolo[1,5-a]quinazoline core modified with a benzenesulfonyl group at position 3 and a piperidine-4-carboxylate ester at position 3.

Properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-2-32-23(29)16-12-14-27(15-13-16)20-18-10-6-7-11-19(18)28-21(24-20)22(25-26-28)33(30,31)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSQHJFASXXQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the quinazoline moiety. The phenylsulfonyl group is then added via a sulfonylation reaction. The final step involves the esterification of the piperidine ring with ethyl chloroformate under basic conditions .

This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include sulfone derivatives, dihydrotriazole derivatives, and substituted piperidine derivatives .

Scientific Research Applications

Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation. Additionally, it inhibits endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analog: Ethyl 5-{[5-(4-Pyridinyl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl}[1,2,3]Triazolo[1,5-a]Quinazoline-3-Carboxylate (CAS 866734-20-5)

  • Molecular Formula : C₁₉H₁₃N₇O₃S .
  • Key Differences: Replaces the benzenesulfonyl group with a sulfanyl-linked 1,3,4-oxadiazole-pyridinyl substituent.
  • Implications : The oxadiazole-pyridinyl system may enhance solubility but reduce aromatic stacking interactions compared to the benzenesulfonyl group.

Structural Analog: Ethyl 5-Sulfanyl[1,2,3]Triazolo[1,5-a]Quinazoline-3-Carboxylate (CAS 1018052-13-5)

  • Molecular Formula : C₁₂H₁₀N₄O₂S .
  • Key Differences :
    • Lacks both the benzenesulfonyl and piperidine-4-carboxylate groups.
    • Features a simpler sulfanyl (-SH) substituent at position 5, reducing steric bulk and oxidation state compared to the sulfonyl (-SO₂-) group.
  • Implications : The absence of the piperidine ester likely decreases bioavailability, while the sulfanyl group may increase susceptibility to metabolic oxidation.

Structural Analog: Ethyl 5-{[(1R)-1-(Ethoxycarbonyl)-2-Oxopropyl]Sulfanyl}-1,2-Dihydro[1,2,3]Triazolo[1,5-a]Quinazoline-3-Carboxylate

  • Molecular Formula : C₁₈H₂₀N₄O₅S .
  • Key Differences :
    • Contains a dihydrotriazoloquinazoline core, reducing aromaticity.
    • Substituted with a chiral ethoxycarbonyl-oxopropyl sulfanyl chain, which may improve stereospecific interactions.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Advantages
Ethyl 1-[3-(Benzenesulfonyl)-[1,2,3]Triazolo[1,5-A]Quinazolin-5-YL]Piperidine-4-Carboxylate Not Provided* ~500 (estimated) Benzenesulfonyl, Piperidine-4-carboxylate Enhanced electrophilicity, metabolic stability
Ethyl 5-{[5-(4-Pyridinyl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl}[1,2,3]Triazolo[1,5-a]Quinazoline-3-Carboxylate C₁₉H₁₃N₇O₃S 419.42 Oxadiazole-pyridinyl sulfanyl Improved hydrogen-bonding capacity
Ethyl 5-Sulfanyl[1,2,3]Triazolo[1,5-a]Quinazoline-3-Carboxylate C₁₂H₁₀N₄O₂S 274.30 Sulfanyl (-SH) Simpler synthesis, lower steric hindrance
Ethyl 5-{[(1R)-1-(Ethoxycarbonyl)-2-Oxopropyl]Sulfanyl}-1,2-Dihydro[1,2,3]Triazolo[1,5-a]Quinazoline-3-Carboxylate C₁₈H₂₀N₄O₅S 404.44 Chiral ethoxycarbonyl-oxopropyl sulfanyl, Dihydro core Stereospecificity, increased solubility

Structure-Activity Relationship (SAR) Insights

  • Benzenesulfonyl vs. Sulfanyl/Oxadiazole : The benzenesulfonyl group in the target compound likely increases target affinity compared to sulfanyl or oxadiazole derivatives due to stronger electron-withdrawing effects and π-π stacking .
  • Piperidine vs. Simpler Chains : The piperidine-4-carboxylate ester in the target compound may improve blood-brain barrier penetration compared to linear esters in analogs .

Biological Activity

Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, hybrid compounds derived from quinazolinone structures have shown significant inhibition of cell proliferation across various cancer cell lines. In particular, compounds with similar structural features demonstrated GI50 values ranging from 1.20 to 1.80 µM against multiple cancer types, suggesting robust anticancer activity comparable to established chemotherapeutics like Doxorubicin .

Table 1: Comparison of GI50 Values for Related Compounds

CompoundGI50 (µM)Target
Doxorubicin1.10General Cancer
Compound 81.20EGFR/BRAF Inhibitor
Compound 91.50EGFR/BRAF Inhibitor
Compound 181.80EGFR/BRAF Inhibitor

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of key enzymes involved in tumor progression. Specifically, it has been shown to inhibit the phosphorylation of tyrosine kinases at the ATP binding site of receptors such as EGFR and BRAF V600E . This inhibition leads to disrupted signaling pathways that promote cell survival and proliferation.

Structure-Activity Relationship (SAR)

The activity of triazole-containing compounds can be significantly influenced by their substituents. For example, variations at the N-3 position of the quinazoline moiety have been linked to different levels of antiproliferative activity. Compounds with allyl groups exhibited enhanced potency compared to those with ethyl or phenyl groups . This finding underscores the importance of molecular modifications in optimizing therapeutic efficacy.

Case Studies

A notable case study involved the synthesis and testing of related quinazoline derivatives. These derivatives were evaluated for their ability to inhibit cancer cell growth in vitro and showed promising results against various cancer lines, confirming their potential as dual inhibitors targeting both EGFR and BRAF pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.